N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide
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Overview
Description
N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazine ring substituted with dicyano groups and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide typically involves the reaction of 5,6-dicyanopyrazine with N-phenylacetamide under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with a similar diazine ring structure.
Pyrimidine derivatives: Another class of diazine compounds with diverse biological activities.
Pyrazine derivatives: Compounds with a pyrazine ring, often used in medicinal chemistry and materials science.
Uniqueness
N-((5,6-Dicyanopyrazin-2-yl)methyl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
142312-10-5 |
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Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-[(5,6-dicyanopyrazin-2-yl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H11N5O/c1-11(21)20(13-5-3-2-4-6-13)10-12-9-18-14(7-16)15(8-17)19-12/h2-6,9H,10H2,1H3 |
InChI Key |
BCODGMMINXTYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CN=C(C(=N1)C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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